Spectroscopic Data Interpretation for 3-Nitro-2-naphthylamine: A Technical Guide
Spectroscopic Data Interpretation for 3-Nitro-2-naphthylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the interpretation of spectroscopic data for the compound 3-Nitro-2-naphthylamine. Due to the limited availability of published, specific experimental spectra for this molecule, this guide focuses on the foundational principles of spectroscopic analysis and provides expected data based on the known behavior of its constituent functional groups and structural analogs. This document is intended to serve as a robust resource for researchers in predicting, interpreting, and validating the spectral characteristics of 3-Nitro-2-naphthylamine.
Molecular Structure and Predicted Spectroscopic Behavior
3-Nitro-2-naphthylamine (C₁₀H₈N₂O₂) is an aromatic compound with a molecular weight of 188.18 g/mol .[1][2][3] Its structure, featuring a naphthalene core substituted with a nitro group and an amino group on adjacent carbons, gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group influence the electronic environment of the naphthalene ring, which is reflected in its spectral data.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for 3-Nitro-2-naphthylamine based on established spectroscopic principles and data from analogous compounds.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| N-H (Amino) | 3500 - 3300 | Asymmetric & Symmetric Stretch | Medium-Strong |
| Aromatic C-H | 3100 - 3000 | Stretch | Medium |
| N-O (Nitro) | 1550 - 1475 | Asymmetric Stretch | Strong |
| N-O (Nitro) | 1360 - 1290 | Symmetric Stretch | Strong |
| Aromatic C=C | 1650 - 1450 | Stretch | Medium-Strong |
| C-N (Amino) | 1350 - 1250 | Stretch | Medium |
| N-H (Amino) | 1650 - 1550 | Bending (Scissoring) | Medium |
| Aromatic C-H | 900 - 675 | Out-of-Plane Bending | Strong |
Table 2: Predicted ¹H NMR Spectroscopy Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 5.0 - 7.0 | Broad Singlet | - |
| H-1 | ~8.0 | Singlet | - |
| H-4 | ~7.5 | Singlet | - |
| H-5, H-8 | 7.8 - 8.2 | Multiplet | ortho: 7-9, meta: 2-3 |
| H-6, H-7 | 7.3 - 7.6 | Multiplet | ortho: 7-9, meta: 2-3 |
Table 3: Predicted ¹³C NMR Spectroscopy Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-NH₂) | 140 - 150 |
| C-3 (C-NO₂) | 145 - 155 |
| C-1, C-4 | 110 - 125 |
| C-5, C-8 | 125 - 135 |
| C-6, C-7 | 120 - 130 |
| C-4a, C-8a | 130 - 140 |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Proposed Fragment | Relative Abundance |
| 188 | [M]⁺ | High |
| 171 | [M - OH]⁺ | Medium |
| 158 | [M - NO]⁺ | Low |
| 142 | [M - NO₂]⁺ | High |
| 115 | [C₉H₇]⁺ | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like 3-Nitro-2-naphthylamine.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology: KBr Pellet Method
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Sample Preparation: Thoroughly grind 1-2 mg of dry 3-Nitro-2-naphthylamine with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Background Correction: Record a background spectrum of a pure KBr pellet to subtract any atmospheric or instrumental interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of the hydrogen and carbon atoms.
Methodology: ¹H and ¹³C NMR in DMSO-d₆
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Nitro-2-naphthylamine in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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¹H NMR Acquisition:
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Place the NMR tube in the spectrometer.
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Tune and shim the instrument to achieve optimal magnetic field homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition:
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
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A wider spectral width (e.g., 250 ppm) is required.
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A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology: Electron Ionization (EI) Mass Spectrometry
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Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
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Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.
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Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an unknown compound, such as 3-Nitro-2-naphthylamine.
Caption: Workflow for Spectroscopic Data Interpretation.
